molecular formula C22H21ClN2O4S B258967 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide

Cat. No. B258967
M. Wt: 444.9 g/mol
InChI Key: UWXBIICEINFCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CBM-300946 and is a member of the benzamide family. CBM-300946 has gained attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of CBM-300946 is not fully understood, but it is believed to act on various signaling pathways involved in disease progression. In cancer research, CBM-300946 has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. Inflammation is mediated by various signaling pathways, and CBM-300946 has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in inflammation. In diabetes research, CBM-300946 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
CBM-300946 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, CBM-300946 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). Inflammation is characterized by the release of various cytokines and chemokines, and CBM-300946 has been shown to inhibit the production of these mediators. In diabetes research, CBM-300946 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and liver cells.

Advantages and Limitations for Lab Experiments

CBM-300946 has several advantages for lab experiments, including its high purity and stability. It is also readily available for purchase from various chemical suppliers. However, CBM-300946 has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful dose-response studies are necessary to determine the optimal concentration for each experimental system.

Future Directions

For research include the development of more potent analogs and the investigation of its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of CBM-300946 involves a multistep process that includes the reaction of 4-chlorobenzyl chloride with methylsulfonyl chloride to produce 4-chlorobenzyl methyl sulfone. This intermediate is then reacted with 3-methoxyaniline to produce the final product, CBM-300946. The synthesis of CBM-300946 has been optimized to produce high yields and purity.

Scientific Research Applications

CBM-300946 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, CBM-300946 has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. Inflammation is a key factor in many diseases, and CBM-300946 has been shown to have anti-inflammatory properties. In diabetes research, CBM-300946 has been shown to improve glucose metabolism and insulin sensitivity.

properties

Product Name

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(3-methoxyphenyl)benzamide

InChI

InChI=1S/C22H21ClN2O4S/c1-29-21-5-3-4-19(14-21)24-22(26)17-8-12-20(13-9-17)25(30(2,27)28)15-16-6-10-18(23)11-7-16/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

UWXBIICEINFCLN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C

Origin of Product

United States

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